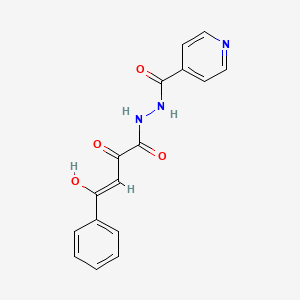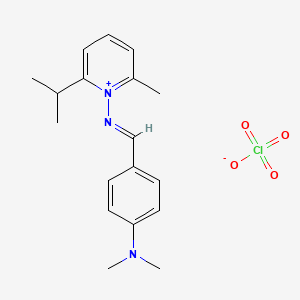
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . This particular compound is characterized by its unique molecular structure, which includes a pyridinium core substituted with a dimethylamino group and a perchlorate anion.
Vorbereitungsmethoden
The synthesis of pyridinium salts typically involves the reaction of pyridine with acids . For Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, the synthetic route may involve the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-6-(1-methylethyl)pyridine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Analyse Chemischer Reaktionen
Pyridinium salts, including Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinium ring or the substituent groups .
Wissenschaftliche Forschungsanwendungen
Pyridinium salts have a wide range of scientific research applications due to their structural diversity and reactivity . In chemistry, they are used as reagents in organic synthesis and as intermediates in the preparation of more complex molecules. In biology and medicine, pyridinium salts are studied for their potential therapeutic properties, including antimicrobial and anticancer activities. Industrially, they are used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, thereby influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate can be compared to other pyridinium salts like picolines, lutidines, and collidines . These compounds share a similar pyridinium core but differ in their substituent groups, which impart unique properties and reactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which influences its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
121774-67-2 |
|---|---|
Molekularformel |
C18H24ClN3O4 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(E)-(2-methyl-6-propan-2-ylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C18H24N3.ClHO4/c1-14(2)18-8-6-7-15(3)21(18)19-13-16-9-11-17(12-10-16)20(4)5;2-1(3,4)5/h6-14H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b19-13+; |
InChI-Schlüssel |
HQJPHUMFAKVAAW-XTWSRORZSA-M |
Isomerische SMILES |
CC1=[N+](C(=CC=C1)C(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


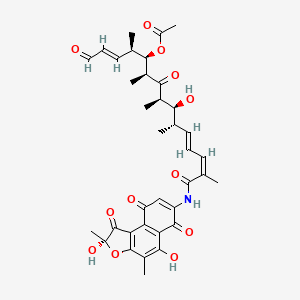
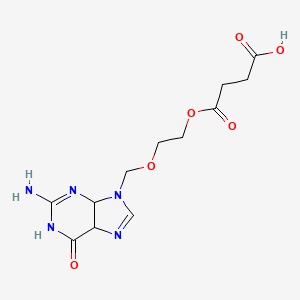
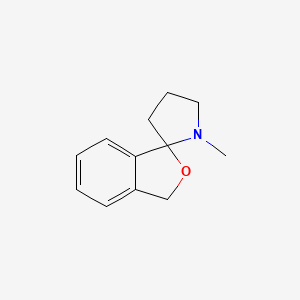

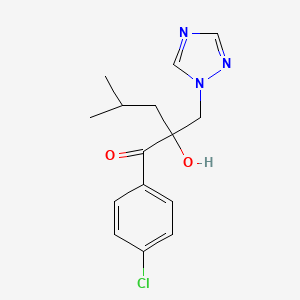

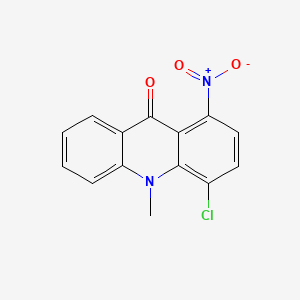
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)

![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
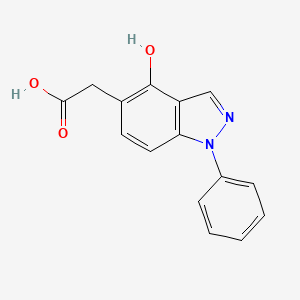

![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
